molecular formula C9H16O2 B14341673 2-Nonyne-1,9-diol CAS No. 94517-78-9

2-Nonyne-1,9-diol

Cat. No.: B14341673
CAS No.: 94517-78-9
M. Wt: 156.22 g/mol
InChI Key: PTVCOFYYPPRDAZ-UHFFFAOYSA-N
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Description

2-Nonyne-1,9-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in a nine-carbon chain, with hydroxyl groups attached to the first and ninth carbon atoms. The molecular formula for this compound is C₉H₁₆O₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyne-1,9-diol typically involves the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne through dehydrohalogenation of a dihaloalkane. For example, a 1,2-dihaloalkane can be treated with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) to form the alkyne.

    Hydroxylation: The next step involves the introduction of hydroxyl groups at the terminal carbons. This can be achieved through hydroboration-oxidation, where the alkyne is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nonyne-1,9-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Alkyl halides, ethers.

Scientific Research Applications

2-Nonyne-1,9-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and diols.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nonyne-1,9-diol involves its reactivity due to the presence of the triple bond and hydroxyl groups. The triple bond is electron-rich and can participate in various addition reactions, while the hydroxyl groups can undergo nucleophilic substitution and oxidation reactions. These properties make it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Nonyne: Similar structure but lacks hydroxyl groups.

    2-Octyne-1,8-diol: Similar structure with one less carbon atom.

    2-Decyne-1,10-diol: Similar structure with one more carbon atom.

Uniqueness

2-Nonyne-1,9-diol is unique due to the presence of both a triple bond and terminal hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it particularly useful in synthetic chemistry and various research applications.

Properties

CAS No.

94517-78-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

non-2-yne-1,9-diol

InChI

InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-4,6,8-9H2

InChI Key

PTVCOFYYPPRDAZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCC#CCO

Origin of Product

United States

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